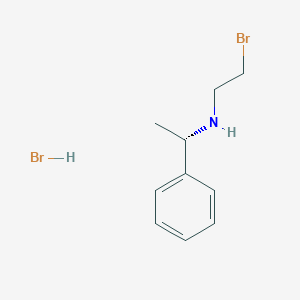
(S)-2-bromo-N-(1-phenylethyl)ethanamine hydrobromide
Overview
Description
Benzoctamine is a drug that possesses sedative and anxiolytic properties. It is marketed under the trade name Tacitin by Ciba-Geigy. Unlike most sedative drugs, benzoctamine does not produce respiratory depression in clinical trials but rather stimulates the respiratory system. This makes it a safer alternative to other sedative and anxiolytic drugs such as benzodiazepines like diazepam .
Preparation Methods
The synthesis of benzoctamine involves several steps. One common synthetic route includes the reaction of N-methyl-9,10-ethanoanthracene-9(10H)-methanamine with appropriate reagents under controlled conditions. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Benzoctamine undergoes various chemical reactions, including:
Oxidation: Benzoctamine can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the structure of benzoctamine.
Substitution: Benzoctamine can undergo substitution reactions where certain functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
Benzoctamine has a wide range of scientific research applications:
Chemistry: It is used as a model compound in various chemical studies to understand reaction mechanisms and pathways.
Biology: Benzoctamine is studied for its effects on biological systems, particularly its anxiolytic and sedative properties.
Medicine: It is used in the treatment of anxiety, aggression, enuresis, fear, and minor social maladjustment in children.
Mechanism of Action
The exact mechanism by which benzoctamine reduces anxiety and produces sedation is not fully understood. it has been found to increase serotonin levels in the forebrain, which may mediate its anxiolytic effects similar to those of serotonin selective reuptake inhibitors. Benzoctamine also has antagonistic effects on epinephrine and norepinephrine, contributing to its pharmacologic and behavioral effects .
Comparison with Similar Compounds
Benzoctamine belongs to the class of compounds called dibenzobicyclo-octadienes. It is a tetracyclic compound, consisting of four rings in a three-dimensional configuration. It is structurally similar to the tetracyclic antidepressant maprotiline, differing only in the length of their side chain. Unlike benzodiazepines such as diazepam, benzoctamine does not cause respiratory depression, making it a safer alternative .
Similar Compounds
- Maprotiline
- Diazepam
- Chlordiazepoxide
Benzoctamine’s unique property of stimulating the respiratory system while providing anxiolytic and sedative effects sets it apart from other similar compounds .
Properties
CAS No. |
100596-36-9 |
|---|---|
Molecular Formula |
C10H15Br2N |
Molecular Weight |
309.04 g/mol |
IUPAC Name |
(1S)-N-(2-bromoethyl)-1-phenylethanamine;hydrobromide |
InChI |
InChI=1S/C10H14BrN.BrH/c1-9(12-8-7-11)10-5-3-2-4-6-10;/h2-6,9,12H,7-8H2,1H3;1H/t9-;/m0./s1 |
InChI Key |
COXLNWYFVXMNNR-FVGYRXGTSA-N |
SMILES |
CC(C1=CC=CC=C1)NCCBr.Br |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NCCBr.Br |
Canonical SMILES |
CC(C1=CC=CC=C1)NCCBr.Br |
Synonyms |
(2-BROMO-ETHYL)-(1-PHENYL-ETHYL)-AMINE HBR |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














